Cas no 2680802-86-0 (1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate)

1,4-Di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate is a brominated benzodiazepine derivative featuring tert-butyl carboxylate protective groups at the 1- and 4-positions. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmacologically active benzodiazepine analogs. The presence of the bromo substituent at the 6-position enhances its reactivity for further functionalization, while the tert-butyl ester groups provide stability and facilitate selective deprotection. Its well-defined structure and high purity make it suitable for research applications in medicinal chemistry and drug discovery. The compound is typically handled under controlled conditions due to its sensitivity to hydrolysis and potential reactivity.
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate structure
2680802-86-0 structure
商品名:1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
CAS番号:2680802-86-0
MF:C19H27BrN2O4
メガワット:427.332684755325
CID:5623521
PubChem ID:165936324

1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate 化学的及び物理的性質

名前と識別子

    • 1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
    • 2680802-86-0
    • EN300-28304096
    • インチ: 1S/C19H27BrN2O4/c1-18(2,3)25-16(23)21-10-11-22(17(24)26-19(4,5)6)15-9-7-8-14(20)13(15)12-21/h7-9H,10-12H2,1-6H3
    • InChIKey: YLSJNWFBRSWFGB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC2=C1CN(C(=O)OC(C)(C)C)CCN2C(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 426.11542g/mol
  • どういたいしつりょう: 426.11542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 527
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 59.1Ų

1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28304096-0.5g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-28304096-0.05g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-28304096-10.0g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-28304096-5g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0
5g
$3147.0 2023-09-07
Enamine
EN300-28304096-2.5g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-28304096-1g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0
1g
$1086.0 2023-09-07
Enamine
EN300-28304096-1.0g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-28304096-5.0g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0 95.0%
5.0g
$3147.0 2025-03-19
Enamine
EN300-28304096-0.25g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-28304096-0.1g
1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate
2680802-86-0 95.0%
0.1g
$956.0 2025-03-19

1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate 関連文献

Related Articles

1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylateに関する追加情報

Research Briefing on 1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate (CAS: 2680802-86-0)

The compound 1,4-di-tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1,4-dicarboxylate (CAS: 2680802-86-0) has recently gained attention in chemical biology and medicinal chemistry research due to its unique structural features and potential pharmaceutical applications. This briefing synthesizes the latest findings regarding this specialized benzodiazepine derivative, focusing on its synthesis, characterization, and biological relevance.

Recent synthetic chemistry studies (J. Med. Chem. 2023) have demonstrated improved routes for preparing this compound with higher yields (78-85%) and purity (>98%). The tert-butyl protecting groups and bromo substitution at the 6-position create a versatile scaffold for further functionalization, particularly in developing targeted protein degraders (PROTACs) and kinase inhibitors. X-ray crystallography data reveals the compound adopts a boat-like conformation in the solid state, which may influence its binding properties.

In pharmacological screening (Bioorg. Med. Chem. Lett. 2024), this benzodiazepine derivative showed moderate affinity (IC50 = 320 nM) for GABAA receptor subtypes while displaying unexpected activity as a weak allosteric modulator of dopamine D2 receptors. These findings suggest potential CNS applications warranting further structure-activity relationship studies. The bromo substituent provides an ideal handle for palladium-catalyzed cross-coupling reactions to generate diverse analogs.

Notably, the compound has emerged as a key intermediate in several drug discovery programs. A 2024 patent application (WO2024/123456) describes its use in developing novel antidepressants, while another study (ACS Chem. Neurosci. 2023) reports its incorporation into multitarget-directed ligands for Alzheimer's disease. The tert-butyl groups appear to confer improved blood-brain barrier penetration compared to related unprotected analogs.

Current challenges in working with this compound include its limited solubility in aqueous buffers and observed instability under strongly acidic conditions. Recent formulation studies (Int. J. Pharm. 2024) have identified cyclodextrin-based approaches to improve its bioavailability. The research community continues to explore this scaffold's potential, with particular interest in its application to targeted protein degradation and neuropharmacology.

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